Homovanillic Acid

Description

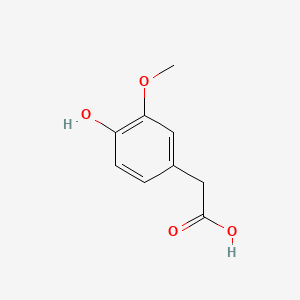

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059791 | |

| Record name | Homovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Homovanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000823 [mmHg] | |

| Record name | Homovanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-08-1 | |

| Record name | Homovanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homovanillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X77S6GMS36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Homovanillic Acid Synthesis Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of homovanillic acid (HVA) in neurons. HVA is the major terminal metabolite of dopamine, and its concentration in cerebrospinal fluid and brain tissue is a critical biomarker for assessing the activity of dopaminergic systems. Understanding this pathway is fundamental for research into numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD), as well as for the development of novel therapeutic agents targeting the dopaminergic system.

Core Synthesis Pathway of this compound

The synthesis of HVA is a multi-step enzymatic process that begins with the amino acid L-tyrosine and culminates in the formation of HVA through two primary metabolic routes originating from dopamine.

From L-Tyrosine to Dopamine: The Genesis of a Neurotransmitter

The journey to HVA begins with the synthesis of dopamine, a critical catecholamine neurotransmitter. This process involves a series of enzymatic conversions, primarily occurring in dopaminergic neurons.

-

L-Tyrosine to L-DOPA: The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , which requires iron (Fe2+), molecular oxygen (O2), and tetrahydrobiopterin (BH4) as cofactors.[1][2]

-

L-DOPA to Dopamine: Subsequently, L-DOPA is decarboxylated to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. This step requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[1][3] It is noteworthy that L-DOPA, unlike dopamine, can cross the blood-brain barrier, which is a cornerstone of treatment for Parkinson's disease.[3][4]

The Two Primary Pathways of Dopamine Catabolism to this compound

Once synthesized, dopamine is either packaged into synaptic vesicles for release or metabolized. The breakdown of dopamine to HVA proceeds along two main enzymatic pathways involving the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .[1][5]

Pathway 1: The MAO-Initiated Pathway

This pathway is considered the major route for dopamine metabolism within the presynaptic neuron.

-

Dopamine to DOPAL: Dopamine is first oxidized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL). Both isoforms of MAO, MAO-A and MAO-B, can effectively metabolize dopamine.[1][6]

-

DOPAL to DOPAC: DOPAL is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH) .[1]

-

DOPAC to HVA: Finally, DOPAC is O-methylated by catechol-O-methyltransferase (COMT) to form this compound (HVA).[1]

Pathway 2: The COMT-Initiated Pathway

This pathway primarily occurs in the synaptic cleft, acting on dopamine that has been released from the presynaptic terminal.

-

Dopamine to 3-Methoxytyramine: Dopamine is O-methylated by COMT to form 3-methoxytyramine (3-MT).[1][7]

-

3-Methoxytyramine to HVA: 3-MT is then deaminated by MAO and subsequently oxidized by ALDH to produce HVA.[1][7]

Visualization of the this compound Synthesis Pathway

The following diagrams illustrate the enzymatic steps involved in the synthesis of dopamine and its subsequent conversion to HVA.

Quantitative Data on the HVA Synthesis Pathway

The following tables summarize available quantitative data for key components of the HVA synthesis pathway. It is important to note that these values can vary depending on the specific brain region, experimental conditions, and analytical methods used.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/hr) | Brain Region/Source |

| MAO-A | Dopamine | 120 | Not specified | Rat Brain |

| MAO-B | Dopamine | 340 | Not specified | Rat Brain |

| S-COMT | Dopamine | 278 | Higher than MB-COMT | Human Brain |

| MB-COMT | Dopamine | 3.3 | Lower than S-COMT | Human Brain |

| S-COMT | DOPAC | Not specified | Not specified | - |

| MB-COMT | DOPAC | Not specified | Not specified | - |

Table 2: Approximate Concentrations of Dopamine and its Metabolites in Human Brain

| Compound | Brain Region | Concentration (ng/g tissue) |

| L-DOPA | Caudate Nucleus | ~1.5 |

| Putamen | ~1.3 | |

| Dopamine | Nucleus Accumbens | 3380 |

| Caudate Nucleus | 2500 - 4000 | |

| Putamen | 3000 - 5000 | |

| DOPAC | Caudate Nucleus | 500 - 1500 |

| Putamen | 800 - 2000 | |

| 3-Methoxytyramine | Striatum | Low nanomolar range |

| This compound (HVA) | Caudate Nucleus | 1000 - 2500 |

| Putamen | 1500 - 3000 |

Note: These values are approximate and compiled from various sources. Actual concentrations can vary widely based on individual factors and measurement techniques.

Experimental Protocols

This section provides detailed methodologies for the quantification of HVA and related compounds, as well as for the assessment of key enzyme activities.

Quantification of HVA, Dopamine, and Metabolites by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for the simultaneous measurement of dopamine and its metabolites.[8][9][10]

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest on a cold plate.

-

Weigh the tissue sample.

-

Homogenize the tissue in a cold solution of 0.1 M perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine) to prevent enzymatic degradation and precipitate proteins.[9][11] A typical ratio is 10 volumes of PCA solution to the tissue weight.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.[7]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.[12]

-

-

HPLC-ECD Analysis:

-

Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer at an acidic pH (e.g., 3.0-4.0), an ion-pairing agent like octanesulfonic acid, a chelating agent such as EDTA, and an organic modifier like methanol or acetonitrile.[3]

-

Column: A C18 reversed-phase column is typically used for separation.

-

Detection: An electrochemical detector with a glassy carbon working electrode is set at an oxidizing potential (e.g., +0.65 to +0.75 V) to detect the electroactive catecholamines and their metabolites.[13]

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a standard curve generated from known concentrations of the analytes. The results are typically normalized to the initial tissue weight or protein concentration.[7]

-

Assay for Monoamine Oxidase (MAO) Activity

MAO activity can be measured using various substrates and detection methods. A common and sensitive method utilizes kynuramine as a substrate, which is converted to a fluorescent product.[1][8][14]

Workflow Diagram:

Methodology:

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the tissue homogenate with a potassium phosphate buffer (100 mM, pH 7.4).[1]

-

Inhibitor Addition (for isoform-specific activity): To measure MAO-A activity, pre-incubate the homogenate with a specific MAO-B inhibitor (e.g., selegiline). To measure MAO-B activity, pre-incubate with a specific MAO-A inhibitor (e.g., clorgyline).[1]

-

Reaction Initiation: Add the substrate, kynuramine, to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[1]

-

Reaction Termination: Stop the reaction by adding a strong base, such as NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of 380-400 nm.

-

Calculation: Calculate the enzyme activity based on a standard curve of 4-hydroxyquinoline and normalize to the protein concentration of the homogenate.

Assay for Catechol-O-Methyltransferase (COMT) Activity

COMT activity is often assayed by measuring the O-methylated product of a catechol substrate. A common method involves using 3,4-dihydroxybenzoic acid (DHBA) as a substrate and quantifying the formation of vanillic acid and isovanillic acid by HPLC-ECD.[15]

Workflow Diagram:

Methodology:

-

Sample Preparation: Prepare a lysate from brain tissue or neuronal cells in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the lysate with a reaction buffer containing the substrate 3,4-dihydroxybenzoic acid (DHBA), the methyl donor S-adenosyl-L-methionine (SAM), and magnesium chloride (MgCl2) as a cofactor.[15][16]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[16]

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, to precipitate the proteins.

-

Centrifugation and Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant for the products, vanillic acid and isovanillic acid, using HPLC-ECD as described in section 4.1.

-

Calculation: Quantify the amount of product formed and calculate the COMT activity, normalizing to the protein concentration of the lysate.

Conclusion

The synthesis of this compound is a complex and tightly regulated process that is central to dopaminergic neurotransmission. A thorough understanding of this pathway, including the enzymes, intermediates, and their quantitative relationships, is essential for advancing our knowledge of dopamine-related neurological and psychiatric disorders. The experimental protocols outlined in this guide provide robust methods for investigating the HVA synthesis pathway, enabling researchers and drug development professionals to explore the effects of novel compounds and disease states on dopaminergic function. Further research to elucidate the precise kinetics and regional variations of this pathway in the human brain will continue to be a critical area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Dopaminergic pathways - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 12. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 14. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

homovanillic acid chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Homovanillic Acid

Introduction

This compound (HVA), a major metabolite of the neurotransmitter dopamine, serves as a critical biomarker in clinical diagnostics and neuroscience research.[1][2] Chemically known as (4-hydroxy-3-methoxyphenyl)acetic acid, HVA is the final product of dopamine degradation through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][3][4][5] Its concentration in cerebrospinal fluid, plasma, and urine is directly correlated with dopamine turnover, making it an essential indicator for assessing central dopaminergic activity.[1] Elevated levels of HVA are particularly significant in the diagnosis of catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma.[1][2][6]

This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information for analytical method development, formulation, and clinical sample handling.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[6][7][8][9] Its fundamental chemical and physical properties are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | (4-Hydroxy-3-methoxyphenyl)acetic acid | [2][10][11][12] |

| Synonyms | HVA, 3-Methoxy-4-hydroxyphenylacetic acid | [10][13] |

| CAS Number | 306-08-1 | [2][10] |

| Chemical Formula | C₉H₁₀O₄ | [1][2][10][13] |

| Molecular Weight | 182.17 g/mol | [1][2][10][13] |

| Appearance | White to pale brown/beige crystalline powder | [6][7][8][9] |

| Melting Point | 140-145 °C | [7][8][9][14] |

| Boiling Point | ~368.7 °C at 760 mmHg (estimate) | [15] |

| pKa (Strongest Acidic) | 3.74 - 4.39 | [6][7][16] |

| LogP (Octanol/Water) | 0.33 - 1.028 | [7][14][16][17] |

| Water Solubility | Soluble; 2.72 - 6.97 x 10⁴ mg/L | [1][7][14][15][16] |

| Other Solubilities | Soluble in DMSO, methanol, ethanol, ethyl acetate, and benzene. Slightly soluble in ether. | [1][7][18][19] |

Chemical Stability

The stability of this compound is a critical consideration for both analytical quantification and its handling in biological matrices. Key factors influencing its degradation are light, temperature, and pH.

-

Light Sensitivity: HVA is known to be light-sensitive.[19][20] To prevent photodegradation, it is recommended that solutions and samples containing HVA be protected from light during collection, storage, and analysis.[21][22][23]

-

Temperature Stability: While generally stable, HVA can degrade at elevated temperatures. Studies on urinary HVA stored on filter paper have shown it to be stable when stored at 4°C or below for up to two years.[24] However, significant degradation occurs at room temperature.[24] Therefore, refrigeration or freezing is essential for long-term sample preservation.[23][25]

-

pH and Oxidative Stability: As a catecholamine metabolite, HVA's stability is pH-dependent. In urinary samples, acidification (e.g., with HCl or 50% acetic acid) to a pH between 1 and 5 is a standard practice to prevent degradation.[25][26] The phenolic hydroxyl group is susceptible to oxidation, a process that can be influenced by pH and the presence of oxidizing agents. HVA is also noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability in solid form.[6][7]

Metabolic Pathways of this compound

This compound is the primary terminal metabolite of dopamine. Its biosynthesis occurs through two main enzymatic pathways, with a minor contribution from a third. These pathways are crucial for understanding dopamine turnover in both central and peripheral tissues.[1][3]

-

Primary Pathway: Dopamine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC).[3][5] Subsequently, catechol-O-methyltransferase (COMT) methylates DOPAC to produce HVA.[1][3][4]

-

Alternative Pathway: COMT can first act on dopamine to form 3-methoxytyramine.[3] MAO then breaks down 3-methoxytyramine to yield HVA.[3]

-

Minor Pathway: HVA can also be formed from the oxidation of homovanillin, a reaction catalyzed by the enzyme aldehyde dehydrogenase (ALDH).[3][27]

Caption: Metabolic pathways of this compound (HVA) synthesis.

Methodologies for Stability and Quantification Analysis

Accurate quantification of HVA requires robust analytical methods that account for its stability. Several techniques are commonly employed, including HPLC, LC-MS/MS, and GC/MS.[28] Stability testing often involves forced degradation studies to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of a molecule. The following protocol, based on standard pharmaceutical industry practices, outlines a general approach for evaluating the stability of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of HVA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 2, 8, 24 hours).

-

At each interval, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the mixture at room temperature, withdrawing aliquots at specified time intervals.

-

Neutralize each aliquot with 0.1 M HCl before dilution and analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature and sample at various time points.

-

Analyze the samples directly or after appropriate dilution.

-

-

Thermal Degradation:

-

Place an aliquot of the HVA stock solution in a calibrated oven at a specified temperature (e.g., 60°C).

-

Sample at designated time intervals to assess heat-induced degradation.

-

-

Photostability Testing:

-

Expose a solution of HVA to a controlled light source (e.g., Xenon lamp) that provides both UV and visible light.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples at various time points.

-

-

Analysis: Analyze all samples from the degradation studies using a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to separate and quantify the parent HVA peak from any degradants.

Experimental Protocol: Quantification in Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying HVA in biological matrices.

-

Sample Preparation:

-

To a 1 mL aliquot of urine, add a known amount of a stable-isotope labeled internal standard (e.g., ¹³C₆-HVA).[29] This is crucial for correcting matrix effects and variations in extraction efficiency.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[29][30]

-

Elute HVA and the internal standard from the SPE column using an appropriate solvent like methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase.[30]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

-

Quantify HVA by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of HVA in a similar matrix.[30]

-

Caption: General workflow for HVA quantification by LC-MS/MS.

Conclusion

This compound is a molecule of significant clinical and research interest. A thorough understanding of its chemical properties—particularly its sensitivity to light, temperature, and pH—is paramount for ensuring the accuracy and reliability of its measurement. The methodologies outlined in this guide provide a framework for the proper handling, stability testing, and quantification of HVA, supporting its continued use as a valuable biomarker in diverse scientific fields.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | 306-08-1 [chemicalbook.com]

- 7. This compound CAS#: 306-08-1 [chemicalbook.com]

- 8. thomassci.com [thomassci.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. mzCloud – this compound [mzcloud.org]

- 13. scbt.com [scbt.com]

- 14. This compound | CAS#:306-08-1 | Chemsrc [chemsrc.com]

- 15. This compound, 306-08-1 [thegoodscentscompany.com]

- 16. NP-MRD: Showing NP-Card for this compound (NP0001109) [np-mrd.org]

- 17. This compound | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | HVA |dopamine activator | Hello Bio [hellobio.com]

- 19. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 20. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound (ring-¹³Câ, 99%; 4-hydroxy- ¹â¸O, 90-95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 22. This compound (1,2-¹³Câ, 98-99%) - Cambridge Isotope Laboratories, CLM-373-0.1 [isotope.com]

- 23. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stability of urinary HVA and VMA on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Determination of this compound in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mayocliniclabs.com [mayocliniclabs.com]

what is the function of homovanillic acid in the central nervous system

Homovanillic Acid: A Key Biomarker of Central Dopamine Turnover

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This compound (HVA) is the major terminal metabolite of the neurotransmitter dopamine.[1] Within the central nervous system (CNS), HVA itself has no known biological activity.[2] Its significance lies in its role as a crucial biomarker for assessing the metabolic activity, or turnover, of central dopaminergic systems.[1][3] The concentration of HVA in cerebrospinal fluid (CSF) provides a window into the functional status of dopaminergic pathways, which are integral to motor control, cognition, and reward.[4][5][6] Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][4][6] This guide details the biochemical basis of HVA's function as a biomarker, presents quantitative data on its levels in health and disease, outlines methodologies for its measurement, and explores its application in research and drug development.

The Biochemical Role of HVA in the Central Nervous System

This compound is the final product of dopamine catabolism, a two-step enzymatic process.[1] Dopamine is first metabolized by either monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC) or by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT).[2] Subsequently, COMT acts on DOPAC, and MAO acts on 3-MT, both pathways converging to produce HVA.[2][7]

As the terminal metabolite, HVA levels in the CSF are considered a reliable index of the rate of dopamine synthesis, release, and metabolism.[1][8] This "turnover" is a dynamic measure of the activity within dopaminergic neurons. For instance, conditions characterized by the degeneration of dopamine-producing neurons, such as Parkinson's disease, are associated with significantly lower CSF HVA levels.[7] Conversely, the relationship is more complex in disorders like schizophrenia, where findings have been varied, with some studies reporting lower HVA levels associated with negative symptoms and others exploring its correlation with psychosis severity.[9][10][11]

Quantitative Analysis of HVA in Cerebrospinal Fluid

The concentration of HVA in the CSF is a critical quantitative endpoint in clinical and preclinical research. These levels can vary significantly with age, disease state, and pharmacological intervention.

| Condition | Subject Group | CSF HVA Concentration (pmol/mL) | Key Findings | Reference |

| Healthy Aging | Healthy Young (avg. 28.7 yrs) | 116 ± 66 | No significant difference in initial lumbar CSF HVA compared to elderly. | [12] |

| Healthy Elderly (avg. 77.1 yrs) | 140 ± 86 | Despite similar concentrations, estimated brain HVA delivery to CSF is ~50% lower in the elderly. | [12] | |

| Parkinson's Disease | Mild-to-Moderate PD Patients | Not specified, but increased with motor impairment | CSF HVA levels correlate positively with the severity of motor impairment (UPDRS-III score). | [13] |

| Parkinson's Disease Patients | Significantly lower than controls | Reduced CSF HVA indicates decreased dopaminergic activity. | [7][14] | |

| Schizophrenia | Drug-Free Schizophrenic Patients | Significantly lower than controls | Lower HVA levels were associated with "negative" symptoms like lassitude and slowness of movement. | [9] |

| Schizophrenic Patients | Variable | HVA levels may vary as a function of psychosis severity rather than the diagnosis itself. | [11] | |

| Autism Spectrum Disorder | Children with Autism | 502 ± 324 (Not significantly different from controls) | No consistent, marked alterations in central dopamine turnover were observed in this cohort. | [15] |

| Control Children | 401 ± 378 | [15] |

Methodologies for HVA Measurement

Accurate quantification of HVA is paramount for its use as a biomarker. The gold-standard approach involves the collection of CSF followed by sophisticated analytical techniques.

Experimental Protocol: CSF Collection and HVA Analysis via HPLC-ECD

This protocol outlines a typical procedure for measuring HVA in human CSF.

-

Patient Preparation: For studies of neurological or psychiatric disorders, patients are often required to be drug-free for a specified period (e.g., 2 days washout for anti-Parkinson's drugs) to avoid pharmacological interference.[13]

-

Sample Collection (Lumbar Puncture):

-

CSF is collected via lumbar puncture, typically between the L3/L4 or L4/L5 interspaces.[12]

-

A strict protocol is essential, as HVA concentrations can vary along the spinal subarachnoid space.[5][12] Serial collection of aliquots can be used to estimate concentration gradients.[12]

-

Samples are immediately placed on ice and centrifuged to remove any cellular debris.

-

-

Sample Preparation:

-

The supernatant CSF is transferred to a new tube.

-

An internal standard is added to account for variations in extraction and injection.

-

Proteins may be precipitated using an acid (e.g., perchloric acid) followed by centrifugation.

-

-

Analytical Measurement (HPLC with Electrochemical Detection):

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly reliable and widely used method for analyzing biogenic amines and their metabolites in CSF.[5][13]

-

Principle: The prepared CSF sample is injected into an HPLC system. A reversed-phase C18 column separates the components of the sample based on their physicochemical properties. As HVA elutes from the column, it passes through an electrochemical detector. The detector applies a specific voltage, causing HVA to oxidize. This oxidation generates an electrical signal that is proportional to the concentration of HVA in the sample.

-

Quantification: The concentration is calculated by comparing the peak area of HVA in the sample to a standard curve generated from known concentrations of HVA, normalized to the internal standard.

-

Visualization of Pathways and Workflows

Dopamine Metabolic Pathway

The following diagram illustrates the two primary enzymatic pathways that lead to the degradation of dopamine into its final, inactive metabolite, this compound.

Caption: Dopamine is metabolized to HVA via MAO/ALDH and COMT enzymes.

Experimental Workflow for CSF HVA Analysis

This diagram outlines the logical flow from patient selection to final data analysis in a typical clinical research study measuring CSF HVA.

References

- 1. benchchem.com [benchchem.com]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. en.humanmetabolome.com [en.humanmetabolome.com]

- 5. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid this compound and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 8. CSF this compound: an index of dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low HVA and normal 5HIAA CSF levels in drug-free schizophrenic patients compared to healthy volunteers: correlations to symptomatology and family history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Schizophrenia, psychosis, and cerebral spinal fluid this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduced brain delivery of this compound to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CSF xanthine, this compound, and their ratio as biomarkers of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cerebrospinal fluid levels of this compound and 5-hydroxyindoleacetic acid in autism - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillic Acid: A Comprehensive Technical Guide on its Discovery, Metabolism, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine, has been a subject of scientific inquiry for over half a century. Its concentration in biological fluids serves as a crucial biomarker for assessing dopamine turnover and has significant implications in the diagnosis and monitoring of various neurological, psychiatric, and oncological conditions. This technical guide provides an in-depth exploration of the discovery and historical timeline of HVA research, details its metabolic pathways, presents quantitative data in various physiological and pathological states, and outlines key experimental protocols for its analysis.

Discovery and Historical Timeline of this compound Research

The journey of this compound research began in the mid-20th century, evolving from its initial discovery to its current role as a vital clinical biomarker.

-

1950s: The Dawn of Discovery Interest in HVA first emerged in the 1950s through early chromatography studies that detected its presence in the urine of mammals. These initial investigations laid the groundwork for understanding its metabolic origins.[1]

-

1963: A Key Milestone in Neuroscience A pivotal moment in HVA research occurred in 1963 when Andén and his colleagues detected HVA in the brain and cerebrospinal fluid (CSF).[1] This discovery was significant as it directly linked HVA to central nervous system activity and established it as a reliable marker of dopamine turnover in the brain.[1] In the same year, a fluorometric method for its detection was introduced, providing researchers with a tool to quantify this important metabolite.[1]

-

Subsequent Decades: Unraveling Clinical Associations Following these foundational discoveries, researchers in the subsequent decades focused on elucidating the clinical significance of HVA. Its association with various neurological and psychiatric disorders where dopamine plays a critical role, such as Parkinson's disease and schizophrenia, became a primary area of investigation.[1] Furthermore, its utility as a biomarker for certain types of tumors, particularly neuroblastoma, was established.[1]

-

Modern Research: Refining Diagnostics and Expanding Applications Current research continues to refine the diagnostic and prognostic utility of HVA. Efforts are ongoing to improve the accuracy of HVA detection methods in different biological fluids and to explore its role in a wider range of conditions.[1] The development of advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) has significantly enhanced the precision and sensitivity of HVA measurements.

The Dopamine Metabolic Pathway and this compound Formation

This compound is the final breakdown product of dopamine, formed through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]

The metabolic cascade begins with the synthesis of dopamine from the amino acid L-tyrosine. Dopamine is then metabolized through two primary pathways to yield HVA.

-

Pathway 1: Dopamine is first acted upon by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT methylates DOPAC to produce HVA.

-

Pathway 2: Alternatively, COMT can first methylate dopamine to form 3-methoxytyramine (3-MT). MAO then acts on 3-MT to yield HVA.

Quantitative Data of this compound in Biological Fluids

The concentration of HVA in various biological fluids, including urine, cerebrospinal fluid (CSF), and plasma, provides valuable diagnostic and prognostic information. The following tables summarize representative quantitative data for HVA in healthy individuals and in patients with specific pathological conditions. It is important to note that reference ranges can vary depending on the analytical method used and the specific laboratory.

Table 1: Urinary this compound (HVA) Reference Ranges by Age

| Age Group | HVA (mg/g Creatinine) |

| 0-2 years | 0 - 42 |

| 3-5 years | 0 - 22 |

| 6-17 years | 0 - 15 |

| ≥18 years | 0 - 8 |

| Data sourced from UI Health Care Clinical Laboratory.[2] |

Table 2: Cerebrospinal Fluid (CSF) this compound (HVA) Levels

| Condition | HVA Concentration (ng/mL) | Notes |

| Healthy Adults | Mean values are generally in the range of 30-50 ng/mL, but can vary. | Levels can be influenced by age and other factors. |

| Parkinson's Disease | Often decreased, especially in later stages. | Reflects the loss of dopaminergic neurons. |

| Schizophrenia | Variable results, with some studies reporting lower levels and others no significant difference compared to controls.[3] | The role of dopamine in schizophrenia is complex. |

Table 3: Plasma this compound (HVA) Levels

| Condition | HVA Concentration (ng/mL) | Notes |

| Healthy Adults | Typically in the range of 5-15 ng/mL. | Can be influenced by diet, stress, and medication. |

| Schizophrenia | Some studies report no significant difference from healthy controls, while others suggest alterations may be linked to symptom severity. | Further research is needed to clarify the relationship. |

Table 4: Urinary this compound (HVA) Levels in Neuroblastoma

| Patient Group | HVA (mg/g Creatinine) | Notes |

| Healthy Children (age-matched) | Within age-specific reference ranges (see Table 1). | |

| Neuroblastoma Patients | Often significantly elevated. A cut-off of 32 mg/g creatinine has been suggested for diagnosis.[4] | Levels are used for diagnosis, monitoring treatment response, and prognosis. |

Experimental Protocols for this compound Analysis

The accurate quantification of HVA in biological samples is crucial for its clinical utility. Several analytical methods have been developed and refined over the years. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and reliable method.

Protocol for HPLC-ECD Analysis of Urinary this compound

This protocol provides a general framework for the analysis of HVA in urine using HPLC-ECD. Specific parameters may need to be optimized based on the instrumentation and reagents available.

1. Sample Preparation (Urine)

-

Collection: Collect a 24-hour or random spot urine sample in a container with an acid preservative (e.g., HCl) to maintain the stability of catecholamine metabolites.

-

Aliquoting and Storage: Upon receipt in the laboratory, measure the total volume of the 24-hour urine collection. Aliquot the urine and store at -20°C or below until analysis.

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Acidify the urine sample with HCl.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute HVA from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

2. HPLC-ECD Analysis

-

HPLC System: A standard HPLC system equipped with a pump, injector, C18 reversed-phase column, and an electrochemical detector.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The pH of the mobile phase is critical for the separation and should be optimized (typically acidic).

-

Electrochemical Detector: Set the detector potential to an appropriate voltage to oxidize HVA and generate a measurable current.

-

Standard Curve: Prepare a series of HVA standards of known concentrations in the mobile phase. Inject the standards to generate a calibration curve.

-

Sample Analysis: Inject the reconstituted urine extracts into the HPLC system.

-

Quantification: Identify the HVA peak based on its retention time compared to the standard. Quantify the concentration of HVA in the sample by comparing its peak area or height to the calibration curve.

Clinical Workflow and Decision Making

The measurement of urinary HVA, often in conjunction with vanillylmandelic acid (VMA), is a cornerstone in the diagnostic workup for neuroblastoma, a common pediatric cancer.

Diagnostic Workflow for Neuroblastoma

The following diagram illustrates a typical clinical workflow for the diagnosis of neuroblastoma using urinary catecholamine metabolite analysis.

A significantly elevated level of urinary HVA and/or VMA is highly suggestive of neuroblastoma and warrants further investigation with imaging studies and ultimately a tumor biopsy for definitive diagnosis.[5] It is important to consider that certain foods and medications can interfere with the results, and a careful patient history is necessary for accurate interpretation.

Conclusion

This compound has transitioned from a mere biochemical curiosity to an indispensable tool in clinical diagnostics and neuroscience research. Its discovery and the subsequent elucidation of its metabolic pathway have provided profound insights into the function and dysfunction of the dopaminergic system. The ability to accurately quantify HVA in various biological fluids allows for the non-invasive assessment of dopamine turnover, aiding in the diagnosis and management of a spectrum of diseases. As analytical techniques continue to advance, the clinical utility of HVA is poised to expand, further solidifying its importance in the fields of medicine and drug development. This guide provides a comprehensive overview for researchers and clinicians, serving as a foundational resource for understanding and utilizing this critical biomarker.

References

- 1. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variations of this compound levels in ventricular cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low HVA and normal 5HIAA CSF levels in drug-free schizophrenic patients compared to healthy volunteers: correlations to symptomatology and family history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]

The Central Role of Homovanillic Acid in Dopamine Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine, serves as a critical biomarker for assessing dopamine turnover and metabolism in the central nervous system. Its quantification in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine provides invaluable insights into the physiological and pathological states of dopaminergic pathways. This technical guide offers an in-depth exploration of the biochemical cascade leading to HVA formation, detailed methodologies for its precise measurement, and a comprehensive summary of its clinical significance in neurological and psychiatric disorders. Furthermore, this document outlines the impact of pharmacological interventions on HVA levels, providing a crucial resource for researchers and professionals in drug development.

Introduction

Dopamine is a pivotal catecholamine neurotransmitter that governs a multitude of vital functions, including motor control, motivation, reward, and executive functions. The precise regulation of dopamine synthesis, release, and metabolism is paramount for maintaining neurological homeostasis. Dysregulation of the dopaminergic system is a hallmark of numerous debilitating conditions, most notably Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

This compound (HVA) is the major terminal metabolite of dopamine.[1] Its concentration in various biological matrices is widely regarded as a reliable index of presynaptic dopamine activity and turnover.[2] Consequently, the accurate measurement of HVA levels has become an indispensable tool in both clinical diagnostics and neuroscience research, offering a window into the dynamic state of the dopaminergic system.

This guide will systematically delineate the enzymatic pathways of dopamine catabolism, provide detailed experimental protocols for HVA quantification, present key quantitative data on HVA levels in health and disease, and illustrate the intricate signaling pathways and experimental workflows through detailed diagrams.

The Biochemical Pathway of Dopamine Metabolism

The metabolic degradation of dopamine to HVA is a two-step enzymatic process primarily mediated by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3] There are two main routes for this conversion:

-

Pathway 1: Dopamine is first metabolized by MAO, in conjunction with aldehyde dehydrogenase (ALDH), to form 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT methylates DOPAC to produce HVA.[4]

-

Pathway 2: Alternatively, COMT can act on dopamine to form 3-methoxytyramine (3-MT). MAO and ALDH then convert 3-MT into HVA.[4]

Both MAO-A and MAO-B isoforms are capable of metabolizing dopamine. The intricate interplay of these enzymes ensures the efficient clearance of dopamine from the synaptic cleft, thereby terminating its signaling.[3]

Figure 1: Dopamine Metabolism Pathways.

Quantitative Analysis of this compound

The quantification of HVA in biological fluids is a cornerstone of research into dopaminergic function. Below are tables summarizing key findings from various studies.

HVA Levels in Neurological and Psychiatric Disorders

| Condition | Biological Matrix | Patient Group (N) | Control Group (N) | Patient HVA (mean ± SD/SEM) | Control HVA (mean ± SD/SEM) | p-value | Reference |

| Parkinson's Disease (untreated) | CSF | 217 | 26 | 17.4 ± 6.7 (X/HVA ratio) | 13.1 ± 5.5 (X/HVA ratio) | 0.0017 | [5] |

| Parkinson's Disease (mild stage) | CSF | 19 | - | Correlated with UPDRS-III score (R=0.61) | - | <0.0001 | [4] |

| Parkinson's Disease (early, mild) | CSF | - | - | 34.7 ± 17.0 ng/mL (baseline) | - | - | [6] |

| Schizophrenia (chronic) | Plasma | - | - | Lower than controls | Higher than patients | - | [1][3] |

| Schizophrenia (prodromal) | Plasma | 12 | 12 | Significantly higher | Lower than patients | <0.05 | [7] |

| Neuroblastoma | Urine | 14 | - | >2x upper limit of normal in 71% of cases | - | - | [8] |

Note: X/HVA ratio refers to the Xanthine to this compound ratio.

Impact of Pharmacological Interventions on HVA Levels

| Drug | Condition | Biological Matrix | N | HVA Change | Significance | Reference |

| L-DOPA | Parkinson's Disease | CSF | 17 | 511.6 ± 196.5 pmol/ml (responders) | - | [9] |

| L-DOPA | Parkinson's Disease | CSF | - | Rise in HVA correlated with dose | - | [10] |

| Haloperidol | Schizophrenia | Plasma | 24 | Initial rise, then decline in responders | - | [11] |

| Haloperidol (acute) | Rat Striatum | Brain Tissue | - | Dose-dependent increase | - | [12] |

| Haloperidol (chronic) | Rat Striatum | Brain Tissue | - | Tolerance to HVA increase at high doses | - | [13] |

| Neuroleptics | Psychosis | Plasma | - | Increased on initiation, decreased on withdrawal | - | [14] |

Experimental Protocols

Measurement of HVA by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is widely used for the sensitive and specific quantification of HVA in CSF and plasma.

Figure 2: HPLC-ECD Workflow for HVA Measurement.

Methodology:

-

Sample Preparation:

-

Collect cerebrospinal fluid (CSF) samples and immediately freeze them at -80°C until analysis.

-

Thaw samples on ice.

-

To precipitate proteins, add an equal volume of a protein precipitating agent (e.g., 0.4 M perchloric acid or trichloroacetic acid) to the CSF sample.

-

Vortex the mixture and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

HPLC-ECD Analysis:

-

Instrumentation: Utilize an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[16]

-

Mobile Phase: A typical mobile phase consists of a phosphate or citrate buffer at an acidic pH (e.g., pH 3.0-4.0), containing an ion-pairing agent (e.g., octane sulfonic acid) and a small percentage of organic solvent (e.g., methanol or acetonitrile).

-

Injection: Inject a defined volume of the prepared supernatant onto the HPLC column.

-

Separation: Elute the sample through the column at a constant flow rate. The components of the sample will separate based on their affinity for the stationary phase.

-

Detection: The electrochemical detector is set at an oxidizing potential that is optimal for the detection of HVA (e.g., +0.7 to +0.8 V). As HVA elutes from the column and passes through the detector, it is oxidized, generating an electrical current that is proportional to its concentration.[17]

-

-

Quantification:

-

Prepare a series of HVA standards of known concentrations.

-

Inject the standards into the HPLC-ECD system to generate a standard curve by plotting peak area against concentration.

-

Determine the concentration of HVA in the unknown samples by interpolating their peak areas on the standard curve.[16]

-

Measurement of HVA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the analysis of HVA in urine, particularly in the diagnosis and monitoring of neuroblastoma.

Methodology:

-

Sample Preparation and Extraction:

-

Dilute urine samples to a standardized creatinine concentration (e.g., 2 mg/dL).

-

Add a deuterated internal standard of HVA to the diluted urine.

-

Acidify the sample with hydrochloric acid (HCl).

-

Extract HVA from the acidified urine using an organic solvent such as ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.[18][19]

-

-

Derivatization:

-

To make HVA volatile for GC analysis, it must be derivatized.

-

Add a derivatizing agent, such as a mixture of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, to the dried extract.

-

Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives of HVA.[18][19]

-

-

GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

Detection: As the derivatized HVA elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio.

-

-

Quantification:

-

Monitor specific ions that are characteristic of the derivatized HVA and its internal standard (selected ion monitoring).

-

Quantify the amount of HVA in the sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of HVA.[18]

-

Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) Enzyme Activity Assays

Commercial kits are available for the fluorometric or colorimetric measurement of MAO and COMT activity in tissue homogenates and cell lysates.

General Principle for MAO Activity Assay:

-

MAO catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing H₂O₂.[20]

-

The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colored product.[21][22]

-

The rate of increase in fluorescence or absorbance is directly proportional to the MAO activity.

-

The activities of MAO-A and MAO-B can be differentiated by using specific inhibitors (clorgyline for MAO-A and selegiline or pargyline for MAO-B).[21][22]

General Principle for COMT Activity Assay:

-

COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a catechol substrate (e.g., 3,4-dihydroxyacetophenone).[2]

-

The O-methylated product is then quantified, often spectrophotometrically at a specific wavelength.[2]

-

The rate of product formation is proportional to the COMT activity.

The Impact of Pharmacological Agents on Dopamine Turnover

The measurement of HVA is a valuable tool for assessing the pharmacodynamic effects of drugs that target the dopaminergic system.

Figure 3: Pharmacological Modulation of Dopamine Turnover.

-

Antipsychotics: Typical antipsychotics, such as haloperidol, are dopamine D2 receptor antagonists. By blocking these receptors, they disrupt the negative feedback loop that normally inhibits dopamine synthesis and release. This leads to a compensatory increase in dopamine turnover, which is reflected by an initial elevation in HVA levels.[11][12] With chronic treatment, tolerance may develop, leading to a normalization or even a decrease in HVA levels in treatment-responsive patients.[3][13]

-

L-DOPA: In the treatment of Parkinson's disease, the administration of the dopamine precursor L-DOPA leads to increased dopamine synthesis in the remaining dopaminergic neurons. This results in a significant increase in both dopamine and its metabolite HVA in the CSF.[9][23] The magnitude of the HVA increase can be an indicator of the brain's capacity to convert L-DOPA to dopamine.

-

MAO and COMT Inhibitors: These drugs are also used in the management of Parkinson's disease. By inhibiting the enzymes responsible for dopamine degradation, they increase the bioavailability of dopamine in the brain.[3] Consequently, the formation of HVA is reduced.

Conclusion

This compound is an indispensable biomarker in the study of dopamine metabolism and turnover. Its measurement in biological fluids provides a dynamic and clinically relevant assessment of the state of the dopaminergic system. The methodologies outlined in this guide offer robust and sensitive approaches for the quantification of HVA, enabling researchers and clinicians to investigate the pathophysiology of dopamine-related disorders and to evaluate the efficacy of novel therapeutic interventions. A thorough understanding of the biochemical pathways, analytical techniques, and the influence of pharmacological agents on HVA levels is essential for advancing our knowledge of the intricate role of dopamine in brain function and disease.

References

- 1. A comparison of plasma this compound concentrations in schizophrenic patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of plasma this compound concentrations in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CSF xanthine, this compound, and their ratio as biomarkers of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebrospinal fluid this compound in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma this compound in the prodromal phase of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unresponsiveness to L-DOPA in parkinsonian patients: a study of this compound concentration in the cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of benefit from l-dopa in Parkinsonism with increase of amine metabolites in the CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma this compound levels and subtyping of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of acute and chronic administration of haloperidol on this compound levels in discrete dopaminergic areas of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chronic haloperidol treatment with low doses may enhance the increase of this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Longitudinal measurement of plasma this compound levels in schizophrenic patients. Correlation with psychosis and response to neuroleptic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of human cerebrospinal fluid monoamines and their cofactors by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 16. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quantitation of this compound (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. Monoamine Oxidase (MAO)检测试剂盒 (ab241031)| Abcam中文官网 [abcam.cn]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

Homovanillic Acid as an Indicator of Central Dopaminergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dopamine and its Central Role

Dopamine (DA), a catecholamine neurotransmitter, is fundamental to numerous physiological processes within the central nervous system (CNS). It plays a critical role in motor control, motivation, reward, and executive functions.[1] Dysregulation of dopaminergic pathways is implicated in the pathophysiology of a wide array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Consequently, the ability to accurately assess the activity of central dopaminergic systems is of paramount importance in both basic neuroscience research and the development of novel therapeutics targeting these pathways.

Homovanillic Acid (HVA) as a Biomarker of Dopamine Turnover

This compound (HVA) is the major terminal metabolite of dopamine.[4] Its formation is the result of the sequential enzymatic action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on dopamine.[1][4] The concentration of HVA in biological fluids, particularly cerebrospinal fluid (CSF), is considered a reliable indicator of dopamine turnover in the CNS.[5] While plasma and urine HVA levels are also utilized, they are more susceptible to contributions from peripheral dopamine metabolism.[6][7] Nevertheless, with appropriate methodologies, plasma HVA can serve as a valuable, less invasive surrogate for assessing central dopaminergic activity.[8]

This guide provides an in-depth overview of the biochemical pathways leading to HVA formation, detailed experimental protocols for its measurement, a summary of quantitative data in various physiological and pathological states, and its application as a pharmacodynamic biomarker in drug development.

Dopamine Metabolism to this compound

The metabolic degradation of dopamine to HVA proceeds via two primary routes, both culminating in the same end-product.[1][4]

-

Pathway 1: Dopamine is first metabolized by MAO to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT acts on DOPAC to form HVA.[4]

-

Pathway 2: Alternatively, COMT can first methylate dopamine to form 3-methoxytyramine (3-MT). MAO then converts 3-MT to HVA.[4]

The following diagram illustrates these interconnected metabolic pathways.

Quantitative Analysis of this compound

The accurate quantification of HVA in biological matrices is crucial for its utility as a biomarker. High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a widely used and reliable method for this purpose.[9][10]

Data Presentation

The following tables summarize representative quantitative data for HVA concentrations in CSF and plasma across various conditions. These values can vary between studies due to methodological differences and patient populations.

Table 1: Cerebrospinal Fluid (CSF) this compound (HVA) Concentrations in Various Conditions

| Condition | Patient Population | N | Mean HVA Concentration (ng/mL) | Standard Deviation (ng/mL) | Key Findings & Reference |

| Healthy Controls | Early Parkinson's Disease Study | - | 34.7 | 17.0 | Baseline for comparison in DATATOP study.[11] |

| Parkinson's Disease (Early, untreated) | DATATOP Study Participants | - | 34.7 | 17.0 | No significant difference from controls at baseline.[11] |

| Parkinson's Disease (Unmedicated) | Comparison with Healthy Controls | 217 | 170.7 (nM) | 102.7 (nM) | No significant difference in mean HVA, but the ratio of Xanthine to HVA was significantly higher in PD patients.[8] |

| Schizophrenia (Drug-free) | Comparison with Healthy Controls | - | - | - | Studies show mixed results, with some reporting lower HVA in patients with more positive symptoms.[3] |

| Depression with comorbid PTSD | Comparison with Depression alone and Healthy Controls | - | - | - | Depressed patients with PTSD had significantly higher CSF HVA levels.[4] |

| Depression with a history of alcoholism | Comparison with Depression alone and Healthy Controls | 63 | - | - | Depressed patients with a history of alcoholism had lower CSF HVA levels.[2] |

| Schizotypal Personality Disorder | Comparison with other personality disorders | 10 | - | - | Patients with schizotypal personality disorder had higher CSF HVA concentrations.[6] |

Table 2: Plasma this compound (HVA) Concentrations in Response to Pharmacological Intervention

| Condition | Intervention | N | Baseline HVA (ng/mL) | Post-treatment HVA (ng/mL) | Key Findings & Reference |

| Schizophrenia | Classical Antipsychotics (6 weeks) | 47 (Good Responders) | 15.7 (± 8.4) | - | Higher pretreatment plasma HVA predicted a better clinical response.[12] |

| Schizophrenia | Classical Antipsychotics (6 weeks) | 48 (Poor Responders) | 9.9 (± 3.7) | - | Lower pretreatment plasma HVA was associated with a poorer clinical response.[12] |

| Schizophrenia | Haloperidol (4 weeks) | 14 | - | - | A significant correlation was found between the change in plasma HVA and the degree of clinical improvement.[3] |

| Schizophrenia | Neuroleptic Treatment vs. Withdrawal | 16 (Treatment) | - | Decreased | Neuroleptic treatment was associated with time-dependent decreases in plasma HVA.[1] |

| Schizophrenia | Neuroleptic Treatment vs. Withdrawal | 11 (Withdrawal) | - | Increased | Neuroleptic withdrawal was associated with time-dependent increases in plasma HVA.[1] |

| ADHD (in addicted patients) | Comparison with Healthy Controls | 82 | - | - | Addicted individuals with ADHD symptoms had significantly lower plasma HVA levels than controls.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the collection, processing, and analysis of HVA in CSF, plasma, and urine.

Cerebrospinal Fluid (CSF) Analysis

4.1.1 Sample Collection

-

Perform a lumbar puncture on subjects, typically after an overnight fast.

-

Collect CSF directly into polypropylene tubes.[13]

-

Immediately place the collected samples on ice.

-

Centrifuge the samples at low speed to remove any cellular debris.

-

Aliquot the supernatant into cryovials and store at -80°C until analysis.[10]

4.1.2 Sample Preparation and HPLC-ED Analysis

-

Thaw CSF samples on ice.

-

Precipitate proteins by adding a solution such as perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

Inject a defined volume of the supernatant into the HPLC system.

-

Perform chromatographic separation using a C18 reversed-phase column with an isocratic mobile phase (e.g., a mixture of potassium dihydrogen phosphate, sodium 1-octanesulfonate monohydrate, EDTA, and methanol, with pH adjusted to 2.5).[10]

-

Detect HVA using an electrochemical detector set at an appropriate potential (e.g., +0.80 V).[10]

-

Quantify HVA concentrations by comparing peak areas to a standard curve generated from known concentrations of HVA.

Plasma Analysis

4.2.1 Sample Collection

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately place the tubes on ice.

-

Centrifuge the blood at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant, avoiding the buffy coat.

-

Store plasma samples at -80°C until analysis.

4.2.2 Sample Preparation and HPLC-ED Analysis

-

Thaw plasma samples on ice.

-

Implement a solid-phase extraction (SPE) procedure for sample clean-up and concentration. A strong anion exchange (SAX) cartridge can be effective.[14]

-

Alternatively, deproteinize the plasma with perchloric acid followed by centrifugation.[4]

-

Proceed with HPLC-ED analysis as described for CSF (Section 4.1.2), with potential minor adjustments to the mobile phase composition and detector settings as optimized for plasma samples.[4][14]

Urine Analysis

4.3.1 Sample Collection

-

For a 24-hour urine collection, provide the patient with a suitable collection container, often containing an acid preservative (e.g., 6N HCl).[15][16]

-

Instruct the patient to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours, including the first morning void on day two.[15]

-

Keep the collection container refrigerated or on ice throughout the collection period.[15]

-

For random urine samples, collect a mid-stream specimen and immediately adjust the pH to between 1 and 5 with acetic acid.[6]

-